Tricaprilin-13C3

Catalog No.
S1899388
CAS No.
65402-55-3
M.F
C27H50O6
M. Wt
473.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricaprilin-13C3

CAS Number

65402-55-3

Product Name

Tricaprilin-13C3

IUPAC Name

2,3-di((113C)octanoyloxy)propyl (113C)octanoate

Molecular Formula

C27H50O6

Molecular Weight

473.7 g/mol

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1

InChI Key

VLPFTAMPNXLGLX-UTXJEHKQSA-N

SMILES

Array

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Isomeric SMILES

CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC

1,2,3-Trioctanoyl glycerol-13C3 is intended for use as an internal standard for the quantification of 1,2,3-trioctanoyl glycerol by GC- or LC-MS. 1,2,3-Trioctanoyl glycerol is a triacylglycerol that contains octanoic acid at the sn-1, sn-2, and sn-3 positions. Dietary administration of 1,2,3-trioctanoyl glycerol increases hippocampal levels of the glycolytic metabolites glucose 6-phosphate, fructose 6-phosphate, and β-hydroxybutyrate and the seizure threshold in the 6 Hz psychomotor seizure test in mice. Formulations containing 1,2,3-trioctanoyl glycerol have been used in cosmetic products as thickening and skin-conditioning agents.

Tricaprilin-13C3 (CAS 65402-55-3), also known as 1,2,3-Trioctanoyl Glycerol-13C3, is a stable, non-radioactive isotope-labeled medium-chain triglyceride (MCT). Specifically labeled at the carbonyl carbons (1,1',1''-13C3) of its three octanoyl chains, this compound serves as a critical procurement choice for advanced lipidomics and metabolic tracing. Unlike long-chain triglycerides, tricaprilin is rapidly hydrolyzed and oxidized, making it the gold-standard C8 precursor for inducing and tracking ketosis. In procurement contexts, Tricaprilin-13C3 is predominantly sourced as an exact-mass internal standard for mass spectrometry and as a metabolic probe for in vivo 13CO2 breath tests, offering precise quantification without the regulatory and safety burdens of radiolabeled alternatives [1].

Generic substitution of Tricaprilin-13C3 with unlabeled tricaprilin or deuterated analogs fundamentally compromises analytical and diagnostic workflows [1]. Unlabeled tricaprilin is indistinguishable from endogenous lipids and dietary MCTs, rendering it useless for metabolic tracking or as an internal standard. While deuterated triglycerides (e.g., Tricaprilin-d5) are often considered as cheaper alternatives, the deuterium isotope effect causes them to elute earlier than the target analyte in reversed-phase LC-MS/MS. This retention time shift exposes the internal standard and the analyte to different matrix effects and ion suppression zones, degrading quantitative accuracy [2]. Furthermore, substituting with 14C-labeled tricaprilin introduces severe regulatory bottlenecks, requiring specialized radioactive handling facilities and costly disposal protocols that are entirely bypassed by the stable 13C isotope.

Elimination of Chromatographic Isotope Effects in LC-MS/MS

In reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards frequently suffer from the deuterium isotope effect, causing them to elute earlier than their unlabeled counterparts. Tricaprilin-13C3 eliminates this discrepancy, providing exact chromatographic co-elution with endogenous tricaprilin [1]. This ensures that both the analyte and the internal standard are subject to the identical matrix environment during ionization, drastically reducing quantitative errors caused by differential ion suppression.

Evidence DimensionChromatographic Retention Time Shift (ΔRT)
Target Compound DataTricaprilin-13C3: ΔRT ≈ 0.0 seconds (perfect co-elution)
Comparator Or BaselineDeuterated Triglycerides: ΔRT typically -2 to -10 seconds
Quantified DifferenceElimination of a 2-10 second retention time error, ensuring 100% matrix effect alignment.
ConditionsReversed-phase LC-MS/MS lipidomic profiling

Perfect co-elution is mandatory for rigorous quantitative lipidomics to ensure the internal standard accurately corrects for matrix-induced ion suppression.

Diagnostic Sensitivity in Exocrine Pancreatic Function Testing

Tricaprilin-13C3 is utilized in non-invasive breath tests to evaluate exocrine pancreatic function, particularly following procedures like pancreatoduodenectomy. Because the 13C label is located at the carbonyl positions, pancreatic lipase activity and subsequent beta-oxidation rapidly release quantifiable 13CO2. Clinical evaluations demonstrate that the 13C-trioctanoin breath test achieves exceptional diagnostic sensitivity compared to conventional tubeless biochemical assays [1].

Evidence DimensionDiagnostic Sensitivity for Pancreatic Dysfunction
Target Compound Data13C-Tricaprilin Breath Test: 100% sensitivity for recovery
Comparator Or BaselineFecal Chymotrypsin Test: 64% sensitivity; BT-PABA Test: 67% sensitivity
Quantified Difference+36% absolute increase in diagnostic sensitivity over fecal chymotrypsin.
ConditionsPatients evaluated before and after pancreatoduodenectomy

Procuring 13C-Tricaprilin enables highly sensitive, non-invasive clinical and preclinical assessments of fat malabsorption that outperform traditional fecal assays.

In Vivo Signal Resolution for Fat Absorption Modeling

When used to model intestinal fat absorption, Tricaprilin-13C3 provides a highly distinct isotopic signature that cannot be replicated by unlabeled MCTs. In pediatric studies of persistent diarrhea, oral administration of 13C-tricaprilin resulted in a robust, quantifiable peak of 13CO2 excretion, allowing precise calculation of the area under the curve (AUC) for fat absorption [1]. Unlabeled tricaprilin provides zero signal-to-noise separation from endogenous carbon metabolism, making it useless for such pharmacokinetic modeling.

Evidence DimensionCumulative Tracer Recovery (Area Under Curve over 6 hours)
Target Compound DataTricaprilin-13C3: ~18.9% of administered dose recovered as distinct 13CO2
Comparator Or BaselineUnlabeled Tricaprilin: 0% distinguishable signal above baseline
Quantified DifferenceGenerates a ~18.9% absolute signal recovery advantage over the indistinguishable baseline of unlabeled MCTs.
ConditionsOral administration of 10 mg/kg in pediatric subjects analyzed via Isotope Ratio Mass Spectrometry (IRMS)

Provides a definitive, quantifiable metric for lipid absorption kinetics without the background interference inherent to unlabeled dietary fats.

Non-Invasive Exocrine Pancreatic Function Breath Tests

Leveraging its rapid hydrolysis by pancreatic lipase, Tricaprilin-13C3 is the optimal substrate for 13CO2 breath tests. It is procured by clinical research labs to diagnose fat malabsorption and monitor pancreatic exocrine sufficiency post-surgery, offering higher sensitivity than fecal chymotrypsin assays [1].

Exact-Mass Internal Standardization in Lipidomics

In high-throughput LC-MS/MS lipidomic workflows, Tricaprilin-13C3 is selected over deuterated standards to prevent retention time shifts. This ensures the internal standard perfectly co-elutes with the target analyte, providing accurate correction for matrix effects during the quantification of medium-chain triglycerides [2].

Ketogenic Metabolism and Neurological Disease Modeling

Because C8 triglycerides are highly ketogenic, Tricaprilin-13C3 is used in NMR and MS-based metabolic tracing to track the conversion of octanoate into beta-hydroxybutyrate. This is critical for evaluating the metabolic flexibility of the brain in Alzheimer's disease and epilepsy models without utilizing hazardous 14C radiolabels [3].

XLogP3

8.9

Hydrogen Bond Acceptor Count

6

Exact Mass

473.37080382 Da

Monoisotopic Mass

473.37080382 Da

Heavy Atom Count

33

UNII

WW7TN04HRR

Wikipedia

Trioctanoin-carboxyls-13C3

Dates

Last modified: 08-16-2023

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